4-Methoxy-2-(trifluoromethyl)benzyl bromide

Vue d'ensemble

Description

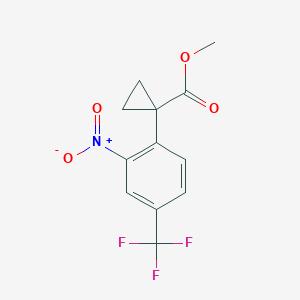

“4-Methoxy-2-(trifluoromethyl)benzyl bromide” is a chemical compound with the molecular formula C9H8BrF3O . It is used in various chemical reactions due to its unique properties .

Synthesis Analysis

The synthesis of “4-Methoxy-2-(trifluoromethyl)benzyl bromide” can be achieved through various methods. One such method involves the nucleophilic trifluoromethoxylation of alkyl halides . This process uses (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent under mild reaction conditions .Molecular Structure Analysis

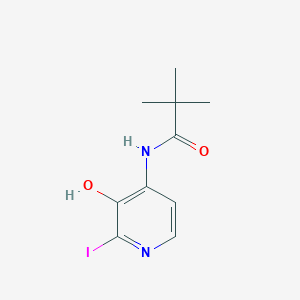

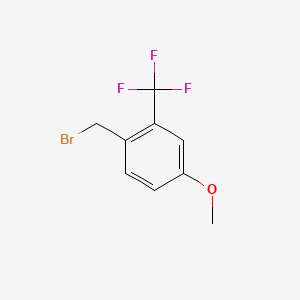

The molecular structure of “4-Methoxy-2-(trifluoromethyl)benzyl bromide” can be represented by the SMILES stringCOC1=C(C=C(C=C1)CBr)C(F)(F)F . This indicates that the molecule consists of a benzene ring with methoxy, bromomethyl, and trifluoromethyl substituents . Chemical Reactions Analysis

“4-Methoxy-2-(trifluoromethyl)benzyl bromide” can participate in various chemical reactions. For instance, it can undergo nucleophilic trifluoromethoxylation, a reaction that has significant attention due to the trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity .Physical And Chemical Properties Analysis

“4-Methoxy-2-(trifluoromethyl)benzyl bromide” is a liquid at room temperature . It has a molecular weight of 269.06 , a boiling point of 42-45°C , and a density of 1.594 g/mL at 25°C .Applications De Recherche Scientifique

Trifluoromethoxylation of Aliphatic Substrates

4-Methoxy-2-(trifluoromethyl)benzyl bromide has been utilized in the trifluoromethoxylation of aliphatic substrates. The nucleophilic displacement of the trifluoromethoxy group from an activated aromatic ring, facilitated by tetrabutylammonium triphenyldifluorosilicate, has been a significant step in forming aliphatic trifluoromethyl ethers. This process represents a notable example of nucleophilic displacement in organic synthesis (Marrec et al., 2010).

Electrochemical Bromination

The compound has also been involved in the electrochemical bromination process. Specifically, the electrochemical bromination of 4-methoxy toluene in a two-phase electrolysis method resulted in the formation of 3-bromo 4-methoxy benzyl bromide, showcasing the compound's role in bromination reactions and its potential utility in organic synthesis (Kulangiappar et al., 2014).

Singlet Oxygen Quantum Yield

In the field of photodynamic therapy, particularly for cancer treatment, 4-Methoxy-2-(trifluoromethyl)benzyl bromide derivatives have shown significant potential. A specific compound synthesized with this group exhibited high singlet oxygen quantum yield, making it a promising candidate for Type II photosensitizers used in cancer treatment through photodynamic therapy (Pişkin et al., 2020).

Steric Pressure in Chemical Reactions

The trifluoromethyl group, as seen in compounds like 4-Methoxy-2-(trifluoromethyl)benzyl bromide, plays a crucial role in the relay propagation of crowding, acting as both an emitter and transmitter of steric pressure. This property significantly influences the outcome of metalation reactions, demonstrating the compound's relevance in understanding and manipulating steric effects in chemical synthesis (Schlosser et al., 2006).

Safety And Hazards

“4-Methoxy-2-(trifluoromethyl)benzyl bromide” is classified as Eye Dam. 1 - Skin Corr. 1B according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is corrosive and can cause severe burns and eye damage . Therefore, it should be handled with appropriate personal protective equipment .

Orientations Futures

The future directions for “4-Methoxy-2-(trifluoromethyl)benzyl bromide” are likely to involve further exploration of its reactivity and potential applications in the synthesis of new compounds. Its use in the synthesis of ®- (–)-argentilactone has been reported , indicating potential applications in organic synthesis.

Propriétés

IUPAC Name |

1-(bromomethyl)-4-methoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-14-7-3-2-6(5-10)8(4-7)9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAUNLGVNSSAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-(trifluoromethyl)benzyl bromide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

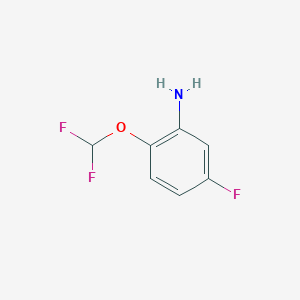

![2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1421110.png)